Cas no 1806734-00-8 (Ethyl 6-hydroxy-3-methyl-2-(trifluoromethoxy)pyridine-4-carboxylate)

Ethyl 6-hydroxy-3-methyl-2-(trifluoromethoxy)pyridine-4-carboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl 6-hydroxy-3-methyl-2-(trifluoromethoxy)pyridine-4-carboxylate
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- インチ: 1S/C10H10F3NO4/c1-3-17-9(16)6-4-7(15)14-8(5(6)2)18-10(11,12)13/h4H,3H2,1-2H3,(H,14,15)
- InChIKey: VGGABZMCUPVMFM-UHFFFAOYSA-N
- ほほえんだ: FC(OC1=C(C)C(C(=O)OCC)=CC(N1)=O)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 437
- トポロジー分子極性表面積: 64.599
- 疎水性パラメータ計算基準値(XlogP): 1.5
Ethyl 6-hydroxy-3-methyl-2-(trifluoromethoxy)pyridine-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029097123-1g |
Ethyl 6-hydroxy-3-methyl-2-(trifluoromethoxy)pyridine-4-carboxylate |
1806734-00-8 | 97% | 1g |
$1,519.80 | 2022-03-31 |
Ethyl 6-hydroxy-3-methyl-2-(trifluoromethoxy)pyridine-4-carboxylate 関連文献
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Ethyl 6-hydroxy-3-methyl-2-(trifluoromethoxy)pyridine-4-carboxylateに関する追加情報
Ethyl 6-hydroxy-3-methyl-2-(trifluoromethoxy)pyridine-4-carboxylate (CAS No. 1806734-00-8): An Overview of Its Structure, Synthesis, and Applications
Ethyl 6-hydroxy-3-methyl-2-(trifluoromethoxy)pyridine-4-carboxylate (CAS No. 1806734-00-8) is a multifaceted compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a pyridine ring, a hydroxyl group, a methyl group, and a trifluoromethoxy substituent. These functional groups contribute to its diverse chemical properties and potential biological activities.
The structure of Ethyl 6-hydroxy-3-methyl-2-(trifluoromethoxy)pyridine-4-carboxylate is of particular interest due to its complexity and the presence of multiple functional groups. The pyridine ring, a six-membered heterocyclic aromatic compound, provides a stable and reactive platform for various chemical transformations. The hydroxyl group (-OH) can participate in hydrogen bonding and other intermolecular interactions, while the methyl group (-CH3) adds steric bulk and influences the compound's solubility and reactivity. The trifluoromethoxy group (-OCF3) is an electron-withdrawing substituent that significantly affects the electronic properties of the molecule, making it highly useful in the design of bioactive compounds.
The synthesis of Ethyl 6-hydroxy-3-methyl-2-(trifluoromethoxy)pyridine-4-carboxylate has been extensively studied in recent literature. One common approach involves the reaction of 6-hydroxy-3-methyl-2-trifluoromethoxypyridine with ethyl chloroformate in the presence of a base such as triethylamine. This reaction proceeds via nucleophilic substitution, leading to the formation of the desired ester. Another method involves the condensation of 6-hydroxy-3-methylpyridine-2-carbaldehyde with trifluoromethyl hypochlorite followed by esterification with ethanol. These synthetic routes highlight the versatility and accessibility of this compound for further chemical modifications.
In terms of biological applications, Ethyl 6-hydroxy-3-methyl-2-(trifluoromethoxy)pyridine-4-carboxylate has shown promising activity in several areas. Recent studies have demonstrated its potential as an inhibitor of specific enzymes involved in metabolic pathways, making it a valuable lead compound for drug discovery. For instance, it has been reported to exhibit potent inhibitory effects on enzymes such as carbonic anhydrase and cyclooxygenase, which are implicated in various diseases including cancer and inflammatory disorders.
Furthermore, the pharmacological properties of Ethyl 6-hydroxy-3-methyl-2-(trifluoromethoxy)pyridine-4-carboxylate have been explored in preclinical studies. Its ability to cross cell membranes efficiently due to its lipophilic nature makes it suitable for targeting intracellular processes. Additionally, its low toxicity profile and good metabolic stability contribute to its potential as a therapeutic agent. Clinical trials are currently underway to evaluate its efficacy and safety in treating various conditions.
The chemical stability and storage conditions of Ethyl 6-hydroxy-3-methyl-2-(trifluoromethoxy)pyridine-4-carboxylate are also important considerations for researchers and pharmaceutical companies. This compound is generally stable under standard laboratory conditions but should be stored in a cool, dry place away from direct sunlight to prevent degradation. It is advisable to handle it with care and follow standard safety protocols to ensure optimal performance in experimental settings.
In conclusion, Ethyl 6-hydroxy-3-methyl-2-(trifluoromethoxy)pyridine-4-carboxylate (CAS No. 1806734-00-8) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features, synthetic accessibility, biological activities, and favorable pharmacological properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new applications and optimize its use in various fields.
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